molecular formula C13H17N3O4S3 B12396767 Antiparasitic agent-10

Antiparasitic agent-10

Cat. No.: B12396767
M. Wt: 375.5 g/mol
InChI Key: KSWALXSPLDLFSC-UHFFFAOYSA-N
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Description

Antiparasitic agent-10 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. The need for effective antiparasitic agents is critical, especially in regions with limited access to healthcare. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiparasitic agent-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like solid lipid nanoparticles (SLNs) have been employed to enhance the stability and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions

Antiparasitic agent-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified chemical structures. These derivatives are often tested for their antiparasitic activity to identify the most effective compounds.

Scientific Research Applications

Antiparasitic agent-10 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antiparasitic agent-10 involves targeting specific molecular pathways within the parasite. The compound disrupts essential processes or structures, such as the parasite’s cell membrane or metabolic pathways, leading to its death. Molecular targets may include enzymes involved in DNA replication, protein synthesis, or energy production . By interfering with these critical functions, this compound effectively eliminates the parasite.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antiparasitic agent-10 include imidazole derivatives, organoboron compounds, and other antiparasitic agents like primaquine and mefloquine .

Uniqueness

This compound stands out due to its unique chemical structure and mechanism of action. Unlike some other antiparasitic agents, it has shown efficacy against a broad spectrum of parasites and has a lower likelihood of inducing resistance. Additionally, its ability to be formulated into stable and bioavailable forms, such as solid lipid nanoparticles, enhances its therapeutic potential .

Properties

Molecular Formula

C13H17N3O4S3

Molecular Weight

375.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate

InChI

InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3

InChI Key

KSWALXSPLDLFSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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